molecular formula C7H14ClNO3 B6183888 methyl 3-(methylamino)oxolane-3-carboxylate hydrochloride CAS No. 2613381-60-3

methyl 3-(methylamino)oxolane-3-carboxylate hydrochloride

Cat. No.: B6183888
CAS No.: 2613381-60-3
M. Wt: 195.64 g/mol
InChI Key: IUOBCNOCIOEONR-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)oxolane-3-carboxylate hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of oxolane-3-carboxylic acid with methylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(methylamino)oxolane-3-carboxylate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology: In biological research, methyl 3-(methylamino)oxolane-3-carboxylate hydrochloride is used to study enzyme mechanisms and protein interactions. It serves as a probe to understand biological processes at the molecular level.

Medicine: The compound has potential applications in drug development. Its derivatives can be explored for therapeutic uses, including as potential treatments for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which methyl 3-(methylamino)oxolane-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

  • Methyl 3-(dimethylamino)oxolane-3-carboxylate hydrochloride

  • Methyl 3-(ethylamino)oxolane-3-carboxylate hydrochloride

  • Methyl 3-(propylamino)oxolane-3-carboxylate hydrochloride

Uniqueness: Methyl 3-(methylamino)oxolane-3-carboxylate hydrochloride is unique due to its specific structure and reactivity. The presence of the methylamino group imparts distinct chemical properties compared to its analogs, making it suitable for specialized applications.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique properties and reactivity make it a valuable compound for research and development.

Properties

CAS No.

2613381-60-3

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 3-(methylamino)oxolane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-8-7(6(9)10-2)3-4-11-5-7;/h8H,3-5H2,1-2H3;1H

InChI Key

IUOBCNOCIOEONR-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCOC1)C(=O)OC.Cl

Purity

95

Origin of Product

United States

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